molecular formula C7H18Cl2N2 B13015840 (3S,5S)-1,3,5-Trimethylpiperazine dihydrochloride

(3S,5S)-1,3,5-Trimethylpiperazine dihydrochloride

Cat. No.: B13015840
M. Wt: 201.13 g/mol
InChI Key: KGVXZTATLSJCPV-JFYKYWLVSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,5S)-1,3,5-Trimethylpiperazinedihydrochloride is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds that contain a six-membered ring with two nitrogen atoms at opposite positions. This particular compound is characterized by the presence of three methyl groups attached to the piperazine ring, and it is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S,5S)-1,3,5-Trimethylpiperazinedihydrochloride typically involves the reaction of piperazine with methylating agents under controlled conditions. One common method involves the use of methyl iodide in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at a temperature of around 0-5°C. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of (3S,5S)-1,3,5-Trimethylpiperazinedihydrochloride may involve continuous flow processes to ensure consistent quality and yield. Large-scale synthesis often utilizes automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the required specifications. The use of environmentally friendly solvents and reagents is also emphasized to minimize the environmental impact of the production process.

Chemical Reactions Analysis

Types of Reactions

(3S,5S)-1,3,5-Trimethylpiperazinedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce demethylated derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether at reflux temperature.

    Substitution: Alkyl halides in the presence of a base like sodium hydride in an aprotic solvent such as dimethylformamide (DMF).

Major Products Formed

    Oxidation: N-oxides of (3S,5S)-1,3,5-Trimethylpiperazinedihydrochloride.

    Reduction: Demethylated piperazine derivatives.

    Substitution: Various N-substituted piperazine derivatives.

Scientific Research Applications

(3S,5S)-1,3,5-Trimethylpiperazinedihydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and receptor binding due to its ability to interact with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, including its use as a precursor for the development of pharmaceutical drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of agrochemicals and other industrial products.

Mechanism of Action

The mechanism of action of (3S,5S)-1,3,5-Trimethylpiperazinedihydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can bind to active sites of enzymes, inhibiting their activity and affecting various biochemical pathways. In receptor binding studies, it can act as an agonist or antagonist, modulating the signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    (3R,5S)-1,3,5-Trimethylpiperazinedihydrochloride: A stereoisomer with different spatial arrangement of methyl groups.

    (3S,5R)-1,3,5-Trimethylpiperazinedihydrochloride: Another stereoisomer with distinct stereochemistry.

    N-Methylpiperazine: A simpler derivative with only one methyl group attached to the piperazine ring.

Uniqueness

(3S,5S)-1,3,5-Trimethylpiperazinedihydrochloride is unique due to its specific stereochemistry, which can result in different biological activities and chemical reactivity compared to its stereoisomers and other piperazine derivatives. Its three methyl groups provide steric hindrance and electronic effects that influence its interactions with other molecules, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C7H18Cl2N2

Molecular Weight

201.13 g/mol

IUPAC Name

(3S,5S)-1,3,5-trimethylpiperazine;dihydrochloride

InChI

InChI=1S/C7H16N2.2ClH/c1-6-4-9(3)5-7(2)8-6;;/h6-8H,4-5H2,1-3H3;2*1H/t6-,7-;;/m0../s1

InChI Key

KGVXZTATLSJCPV-JFYKYWLVSA-N

Isomeric SMILES

C[C@H]1CN(C[C@@H](N1)C)C.Cl.Cl

Canonical SMILES

CC1CN(CC(N1)C)C.Cl.Cl

Origin of Product

United States

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